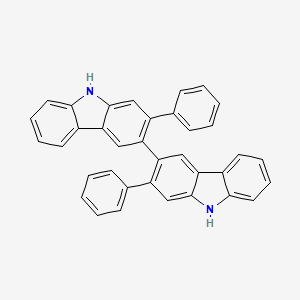

2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H24N2 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

2-phenyl-3-(2-phenyl-9H-carbazol-3-yl)-9H-carbazole |

InChI |

InChI=1S/C36H24N2/c1-3-11-23(12-4-1)27-21-35-31(25-15-7-9-17-33(25)37-35)19-29(27)30-20-32-26-16-8-10-18-34(26)38-36(32)22-28(30)24-13-5-2-6-14-24/h1-22,37-38H |

InChI Key |

NHXXSZFFFKIYFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C3C4=CC=CC=C4NC3=C2)C5=C(C=C6C(=C5)C7=CC=CC=C7N6)C8=CC=CC=C8 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,2 Diphenyl 9h,9 H 3,3 Bicarbazole and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in Bicarbazole Core Synthesis

The cornerstone of synthesizing 2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole lies in the formation of the 3,3'-carbon-carbon bond that links the two carbazole (B46965) units. Various catalytic and oxidative methods have been developed to achieve this crucial step.

Catalytic Coupling Approaches for the 3,3'-Bicarbazole Linkage

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the selective formation of C-C bonds. Among these, the Ullmann coupling has been traditionally employed, while the principles of Buchwald-Hartwig amination, though primarily a C-N bond-forming reaction, are relevant to the synthesis of carbazole-based structures.

Ullmann Coupling: The Ullmann reaction is a classic method for the synthesis of biaryls, involving the copper-mediated coupling of aryl halides. wikipedia.org In the context of 3,3'-bicarbazole synthesis, this typically involves the homocoupling of a 3-halo-2-phenyl-9H-carbazole derivative. The reaction is generally performed at elevated temperatures in the presence of a copper catalyst, often in a high-boiling polar solvent like N,N-dimethylformamide (DMF). acs.org The efficiency of the Ullmann coupling can be influenced by the nature of the halogen on the carbazole precursor, with iodides being more reactive than bromides or chlorides. wikipedia.org

| Starting Material | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |

| 3,3′-Bicarbazole and 1-n-butyl-4-iodobenzene | Copper powder, K₂CO₃ | DMF | 145 | 52 |

| 3,3′-Bicarbazole and 1-t-butyl-4-iodobenzene | Copper powder, K₂CO₃ | DMF | 145 | 69 |

Buchwald-Hartwig Amination: While the Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, its high efficiency in coupling amines with aryl halides is fundamental to the synthesis of the carbazole precursors of this compound. researchgate.netwikipedia.org For instance, the synthesis of the 9-phenylcarbazole (B72232) starting material can be achieved through the Buchwald-Hartwig amination of an aniline (B41778) with an appropriate aryl halide. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. nih.gov Although not directly forming the 3,3'-bicarbazole C-C bond, its role in precursor synthesis is crucial. The direct palladium-catalyzed C-C coupling of two carbazole units at the 3 and 3' positions is less common but conceptually related to other palladium-catalyzed cross-coupling reactions.

Oxidative Coupling Reactions for Carbazole Dimerization

Oxidative coupling provides a direct and often efficient route to the 3,3'-bicarbazole core through the dimerization of carbazole precursors. This approach relies on an oxidizing agent to facilitate the formation of the C-C bond.

A widely used and cost-effective oxidant is iron(III) chloride (FeCl₃). The reaction is typically carried out by treating a solution of the carbazole precursor, such as 9-phenyl-9H-carbazole, with FeCl₃ in a suitable solvent like chloroform (B151607) or dichloromethane (B109758) at room temperature. mdpi.combeilstein-journals.org The mechanism is believed to proceed through the formation of a carbazole radical cation. researchgate.net

Another highly effective oxidant is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), often used in the presence of a strong acid like methanesulfonic acid (MSA). This system can lead to very high yields and short reaction times. acs.org The regioselectivity of the oxidative coupling, determining whether the linkage occurs at the 3,3', 1,3', or other positions, can be influenced by the substituents present on the carbazole ring. acs.orgresearchgate.net

| Starting Carbazole | Oxidant | Solvent | Temperature | Yield (%) |

| 9H-Carbazole | FeCl₃ | Chloroform | Room Temperature | - |

| 9-Phenyl-9H-carbazole | DDQ/MSA | Dichloromethane | Room Temperature | 95 |

| 3,9-Diphenyl-9H-carbazole | DDQ/MSA | Dichloromethane | Room Temperature | 95 |

| 9-(1,1'-Biphenyl-4-yl)-9H-carbazole | DDQ/MSA | Dichloromethane | Room Temperature | 96 |

Functionalization Strategies on the Phenyl Moieties and Carbazole Nitrogen Atoms (N-9 positions)

To tailor the electronic and physical properties of this compound for specific applications, functional groups can be introduced onto the phenyl rings at the 2 and 2' positions and the nitrogen atoms at the 9 and 9' positions.

Post-Synthetic Modification Techniques for Tailored Derivatives

Post-synthetic modification involves the chemical transformation of an already formed this compound core. A common strategy is N-alkylation or N-arylation at the 9 and 9' positions. This is typically achieved by reacting the bicarbazole with an alkyl or aryl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF. researchgate.net This modification can enhance solubility and tune the electronic properties of the material.

| Bicarbazole Core | Reagent(s) | Base | Solvent | Product |

| 3,3'-Bicarbazole | 1-Bromobutane | KOH, K₂CO₃ | THF | 9,9'-Dibutyl-3,3'-bicarbazole |

| 3,3'-Bicarbazole | 1-Iodooctane | NaH | DMF | 9,9'-Dioctyl-3,3'-bicarbazole |

Targeted Synthesis of Substituted this compound Analogues

Alternatively, functionalized derivatives can be prepared by using appropriately substituted starting materials in the initial bicarbazole synthesis. For example, to introduce substituents on the phenyl rings, a substituted 2-phenylcarbazole can be used as the precursor for the oxidative coupling reaction. Similarly, N-substituted derivatives can be synthesized by starting with an N-substituted carbazole. This approach allows for the precise placement of functional groups on the final molecule. For instance, the synthesis of 9,9'-di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole is achieved through an Ullmann coupling reaction between 3,3'-bicarbazole and 1-n-butyl-4-iodobenzene. acs.org

Research on Yield Optimization and Purification Techniques for High-Purity Material

Achieving high yields and exceptional purity is critical for the application of this compound in electronic devices.

Research into yield optimization often involves screening different catalysts, oxidants, solvents, and reaction temperatures. For instance, in Ullmann coupling reactions, the choice of copper source and ligands can significantly impact the reaction efficiency. acs.org In oxidative coupling reactions, the stoichiometry of the oxidant and the concentration of the acid catalyst are crucial parameters to control for maximizing the yield and minimizing side products.

High-purity materials are typically obtained through a combination of purification techniques. Column chromatography over silica (B1680970) gel is a common method for removing impurities after the initial synthesis. acs.orgmdpi.com Subsequent purification for electronic-grade materials often involves sublimation under high vacuum, which is effective at removing residual solvents and other volatile impurities. acs.orgmdpi.com The purity of the final product is typically confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. mdpi.com

| Compound | Purification Method 1 | Purification Method 2 |

| 9,9'-Di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole | Column Chromatography | Vacuum Sublimation |

| 9,9'-Di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole | Column Chromatography | Vacuum Sublimation |

| 3,3'-Bicarbazole | Filtration and Extraction | Vacuum Sublimation |

Advanced Structural Characterization and Conformational Analysis of 2,2 Diphenyl 9h,9 H 3,3 Bicarbazole

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction (SXRD) is a definitive technique for determining the precise three-dimensional structure of molecules in the solid state. For 2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole, crystallographic studies reveal a non-planar molecular conformation. The two carbazole (B46965) moieties are twisted relative to each other, and the phenyl groups at the 9 and 9' positions are also twisted out of the plane of the carbazole rings. conicet.gov.ar This twisted structure is a key feature, as it inhibits strong intermolecular electronic coupling, which is advantageous for its role as a host material in organic light-emitting diodes (OLEDs). conicet.gov.ar

Crystallographic data for a related derivative, 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole, is available in the Crystallography Open Database (COD) and provides specific parameters for its crystal lattice. nih.gov

Table 1: Crystallographic Data for 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole nih.gov

| Parameter | Value |

| COD Number | 7057617 |

| Hermann-Mauguin space group | P 1 21/c 1 |

| a (Å) | 9.4067 |

| b (Å) | 9.6150 |

| c (Å) | 14.1821 |

| α (°) | 90.00 |

| β (°) | 104.252 |

| γ (°) | 90.00 |

This data corresponds to the isomer with phenyl groups at the 9,9' positions, but provides a valuable reference for the crystal packing of bicarbazole derivatives.

Advanced Spectroscopic Techniques for Elucidating Solution-Phase and Thin-Film Structures

Spectroscopic methods are essential for characterizing the structure of this compound in solution and in the thin-film state, which is most relevant for device applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra provide the foundational information for structural assignment. conicet.gov.arnih.gov Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed for the unambiguous assignment of proton and carbon signals, confirming the connectivity and substitution patterns of the bicarbazole core. chemrxiv.org These advanced methods are crucial for verifying the successful synthesis of the desired isomer and for providing detailed structural confirmation. researchgate.net

For the parent compound, 3,3'-Bicarbazole, the following NMR data has been reported:

¹H-NMR (400 MHz, DMSO-d₆): δ (ppm) 11.28 (s, 2H), 8.51 (s, 2H), 8.25 (d, J = 7.7 Hz, 2H), 7.81 (dd, J = 8.4 Hz, J = 1.4 Hz, 2H), 7.58 (d, J = 8.4 Hz, 2H), 7.51 (d, J = 8.1 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H), 7.19 (t, J = 7.4 Hz, 2H). mdpi.com

¹³C-NMR (100 MHz, DMSO-d₆): δ (ppm) 140.7, 139.2, 132.8, 126.1, 125.4, 123.6, 123.2, 120.9, 119.0, 118.6, 111.7, 111.5. mdpi.com

Table 2: Typical IR and Raman Vibrational Modes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

Electron Microscopy and Diffraction Studies of Thin Film Morphologies and Microstructures

The performance of organic electronic devices is intrinsically linked to the morphology and microstructure of the active thin films. Bicarbazole derivatives are known to form amorphous thin films with good optical quality through methods like spin coating. chemicalbook.com Electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are vital for visualizing the surface and bulk morphology of these films. These methods can reveal details about film uniformity, roughness, and the presence of any crystalline domains. For host materials in OLEDs, a smooth, amorphous film is often preferred to ensure device stability and prevent performance issues. ossila.com The thermal and morphological stability of thin films can be enhanced by the molecular design, such as the dimerization of carbazoles. ossila.com

Computational Chemistry and Theoretical Modeling of 2,2 Diphenyl 9h,9 H 3,3 Bicarbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for molecules like 2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole. It offers a balance between accuracy and computational cost for determining the electronic structure and properties of the ground state. These calculations are fundamental to understanding the distribution of electrons within the molecule and the nature of its frontier molecular orbitals (FMOs), which dictate its optoelectronic behavior. conicet.gov.aracs.org Functionals such as B3LYP are commonly employed in these simulations to model the molecule's geometry and electronic properties. sci-hub.sescispace.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical FMOs in materials science. The HOMO level relates to the molecule's ability to donate an electron (ionization potential), while the LUMO level corresponds to its ability to accept an electron (electron affinity). The energy difference between these levels, the HOMO-LUMO gap, is a key parameter that influences the material's electronic properties and the color of light it may emit in a device. the-innovation.org

For this compound, DFT calculations show that the HOMO is typically localized on the electron-rich bicarbazole core, highlighting its excellent hole-transporting capabilities. sci-hub.se The LUMO, conversely, may be distributed across the entire molecular framework. This spatial separation or overlap of HOMO and LUMO is crucial for processes like charge transfer and exciton (B1674681) formation. The introduction of different substituent groups can tune these energy levels; electron-donating groups tend to raise the HOMO energy, facilitating hole injection, while electron-withdrawing groups can lower the LUMO energy.

Table 1: Calculated Electronic Properties of Bicarbazole Derivatives This table presents representative data for bicarbazole-based compounds to illustrate typical values obtained through DFT calculations. Actual values for this compound may vary based on the specific computational method and basis set used.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| anti-DIQAO | -5.55 | -3.19 | 2.36 | Cyclic Voltammetry |

| syn-DIQAO | -6.02 | -3.01 | 3.01 | Cyclic Voltammetry |

| 3PCz4CzFu | -5.11 | -1.17 | 3.94 | Gaussian 16 (B3LYP/6-31G) |

| 4PCz3CzFu | -5.12 | -1.21 | 3.91 | Gaussian 16 (B3LYP/6-31G) |

While DFT excels at describing the electronic ground state, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate excited states. researchgate.net This method allows for the prediction of absorption spectra (like UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com For this compound, TD-DFT can identify the nature of these transitions, such as π–π* transitions localized on the carbazole (B46965) or phenyl units, or charge-transfer (CT) transitions. acs.org These predictions are invaluable for understanding the photophysical properties of the molecule and for designing materials with specific absorption or emission characteristics for applications in OLEDs and other optical devices. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. biorxiv.org The molecule has several rotational degrees of freedom, including the dihedral angle between the two carbazole units and the rotation of the phenyl groups. MD simulations, governed by a chosen force field, can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. nih.gov

Furthermore, MD is used to model intermolecular interactions in a condensed phase, such as a thin film in an OLED. These simulations provide insight into how molecules pack together, which directly affects material properties like charge mobility and film morphology. Understanding these interactions is key to optimizing device architecture and performance. biorxiv.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthesis

Quantum chemical calculations, primarily using DFT, are instrumental in elucidating the reaction mechanisms for the synthesis of this compound. Common synthetic routes include oxidative coupling, often using reagents like iron(III) chloride (FeCl₃). conicet.gov.ar Computational modeling can map the entire reaction pathway for such a coupling.

This involves:

Calculating the geometries and energies of the reactants (e.g., 9-phenyl-9H-carbazole) and the oxidant.

Identifying the structure and energy of the transition state(s), which represent the highest energy point along the reaction coordinate.

Calculating the geometry and energy of intermediates, such as radical cations formed during the oxidation process.

Determining the energy of the final product, this compound.

By comparing the energies of different potential pathways, chemists can determine the most likely reaction mechanism and use this knowledge to optimize reaction conditions for higher yields and purity.

Multi-Scale Modeling Approaches for Device Performance Prediction and Material Design

Multi-scale modeling bridges the gap between the atomic scale, where quantum mechanics governs behavior, and the macroscopic scale of a functional device. researchgate.net For a material like this compound used in OLEDs, this approach is vital for predicting device performance.

The process typically involves:

Quantum Scale: Using DFT and TD-DFT to calculate fundamental molecular properties like HOMO/LUMO levels, charge mobilities, and excited state energies.

Meso Scale: Inputting these quantum-derived parameters into kinetic Monte Carlo (kMC) simulations. These simulations model charge transport and recombination events over larger length and time scales, predicting properties like current density-voltage (J-V) characteristics and exciton distribution within the device layers.

This hierarchical approach allows researchers to establish a direct link between molecular structure and device-level performance, enabling the rational design of new materials and optimized OLED architectures. d-nb.info For instance, the predicted stability of the molecule in its charged state can be correlated with the operational lifetime of an OLED device. d-nb.info

Electronic and Excitonic Processes in 2,2 Diphenyl 9h,9 H 3,3 Bicarbazole Based Systems

Research on Charge Injection and Transport Mechanisms

The performance of organic electronic devices is intrinsically linked to the efficiency of charge injection at the electrode-organic interface and charge transport within the organic layer. For 2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole, also known as mCBP, its derivatives have been studied to understand these fundamental processes. The introduction of specific electron donor and acceptor moieties to the 3,3'-bicarbazole structure has resulted in materials with both electron and hole drift mobilities. chemicalbook.com

Derivatives of 3,3'-bicarbazole have been investigated as charge-transporting materials, demonstrating hole drift mobilities in the range of 10⁻⁴ to 10⁻⁶ cm²V⁻¹s⁻¹. By incorporating both electron-donating and electron-accepting parts into the molecular structure, materials with electron and hole drift mobilities reaching approximately 1x10⁻⁵ cm²/V·s have been developed. chemicalbook.com For instance, in a derivative known as pCNBCzoCF3, Time-of-Flight (TOF) measurements revealed ambipolar charge transport with electron mobility being twice as high as hole mobility at a given electric field. scispace.com

The HOMO level of mCBP is approximately -5.80 eV, which is comparable to that of the common thermally activated delayed fluorescence (TADF) emitter 4CzIPN. nih.gov This alignment suggests that in a film of mCBP doped with 4CzIPN, holes are predominantly transported through the mCBP host molecules. nih.gov The electron-rich nature of mCBP, stemming from its two carbazole (B46965) units, also allows it to form exciplexes with electron-accepting materials, which can serve as blue emitters. ossila.com

The characterization of charge carrier mobility in organic semiconductors like this compound and its derivatives is crucial for understanding device operation. wikipedia.org Mobility (μ) is defined as the proportionality factor between the carrier drift velocity and the applied electric field. berkeley.edunih.gov Common techniques for measuring these mobilities include the Time-of-Flight (TOF) method and analysis of Space-Charge-Limited Current (SCLC). kyushu-u.ac.jpcern.ch

In the TOF technique, a thin film of the material is placed between two electrodes, and a short pulse of light generates charge carriers near one electrode. A bias voltage causes these carriers to drift across the film to the opposite electrode. cern.chresearchgate.net By measuring the transit time, the drift velocity and subsequently the mobility can be calculated. cern.chresearchgate.net This method allows for the separate determination of electron and hole mobilities by reversing the applied voltage polarity. cern.ch For example, TOF measurements on a bicarbazole-based TADF material, pCNBCzoCF3, showed clear transit times for both holes and electrons. scispace.com

The SCLC method involves measuring the current-voltage characteristics of a single-carrier device. At higher voltages, the injected charge forms a space charge that limits the current. According to the Mott-Gurney law, in this regime, the current density is proportional to the square of the voltage and is dependent on the charge carrier mobility. kyushu-u.ac.jp By fitting the experimental data to the SCLC model, the mobility can be extracted. kyushu-u.ac.jp

For a derivative of 3,3'-bicarbazole, pCNBCzoCF3, TOF measurements at an electric field of approximately 5.6×10⁵ V/cm yielded an electron mobility of 1.6×10⁻⁴ cm²/(V·s) and a hole mobility of 8×10⁻⁵ cm²/(V·s). scispace.com

| Carrier Type | Mobility (cm²/V·s) | Electric Field (V/cm) | Measurement Technique |

|---|---|---|---|

| Electron | 1.6 x 10⁻⁴ | ~5.6 x 10⁵ | Time-of-Flight (TOF) |

| Hole | 8.0 x 10⁻⁵ | ~5.6 x 10⁵ | Time-of-Flight (TOF) |

Charge transport in organic semiconductors can generally be described by two primary models: band-like transport and hopping transport. cleanenergywiki.orgwikipedia.org Band-like transport, which is characteristic of highly ordered crystalline materials, involves charge carriers that are delocalized in energy bands and exhibit high mobility. cleanenergywiki.orgrsc.org In contrast, hopping transport is dominant in disordered or amorphous materials, where charges are localized on individual molecules or segments and move by "hopping" between adjacent sites. cleanenergywiki.orgwikipedia.orgaps.org This process is typically thermally activated. aps.orgaps.org

For amorphous thin films of molecular materials like this compound, charge transport is generally understood to occur via a hopping mechanism. rsc.org In this regime, the charge carrier mobility is influenced by factors such as energetic disorder (differences in site energies) and positional disorder. aps.org The charge transport is incoherent, meaning each hop is a random event with no correlation to the previous one. cleanenergywiki.org The coupling of the charge carrier with molecular vibrations (phonons) is a dominant factor in the hopping regime. cleanenergywiki.org

While direct, detailed studies classifying the transport in this compound thin films are not extensively available in the provided search results, the typical amorphous nature of vapor-deposited or solution-processed films of such molecules strongly suggests a hopping transport mechanism. chemicalbook.com The observed mobility values for its derivatives, in the range of 10⁻⁴ to 10⁻⁶ cm²V⁻¹s⁻¹, are consistent with values typically found for hopping transport in organic semiconductors. rsc.org The transition between hopping and band-like transport is not always sharp, and in some high-mobility disordered materials, an intermediate regime may exist. aps.org However, for most standard organic thin films at room temperature, the hopping model provides a more accurate description. rsc.org

Exciton (B1674681) Generation, Diffusion, and Annihilation Dynamics

In organic light-emitting diodes (OLEDs), excitons—bound electron-hole pairs—are generated through the recombination of injected charges. The subsequent behavior of these excitons, including their diffusion, energy transfer, and eventual radiative or non-radiative decay, is critical to device efficiency. In systems using this compound (mCBP) as a host material, excitons can be formed either directly on the dopant molecules or on the mCBP host, followed by energy transfer to the dopant. nih.gov

The high triplet energy of mCBP (approximately 2.8 eV) is a key property, enabling it to effectively confine triplet excitons on guest emitters with lower triplet energies. nih.govossila.com This confinement is essential for preventing energy loss and ensuring efficient light emission from the dopant. nih.gov However, various annihilation processes, such as triplet-triplet annihilation and singlet-singlet annihilation, can occur, especially at high brightness levels, leading to a decrease in efficiency known as roll-off. chemrxiv.org

Ultrafast spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy, are powerful tools for investigating the dynamics of excited states on femtosecond to microsecond timescales. rsc.orgnih.gov These methods allow for the direct observation of exciton formation, relaxation, and decay pathways. researchgate.net

By using a "pump" laser pulse to create an excited state population and a "probe" pulse to monitor the changes in absorption or emission over time, researchers can track the evolution of different species, including singlet and triplet excitons. rsc.org For example, in studies of multi-resonance TADF materials, transient absorption spectroscopy has been used to spectrally resolve and identify multiple triplet populations and determine the dynamics between them. rsc.org This revealed that the formation of a lower-energy triplet state acted as a loss pathway, competing with the desired TADF mechanism. rsc.org While specific ultrafast studies on this compound itself were not detailed in the search results, these techniques are standard for characterizing the photophysics of host-guest systems where it is employed. Such studies would elucidate the rates of intersystem crossing, reverse intersystem crossing, and energy transfer, providing a complete picture of the exciton dynamics.

In OLEDs, the emissive layer often consists of a host material doped with a small amount of an emissive guest (dopant). nih.gov Energy transfer from the host to the guest is a critical step for efficient electroluminescence. nih.gov The primary mechanisms for this energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. nih.gov

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative process that occurs through dipole-dipole coupling. Its efficiency is highly dependent on the spectral overlap between the host's emission and the guest's absorption, as well as the distance between the molecules. FRET can transfer energy from singlet excitons in the host to singlet excitons in the guest.

Dexter Energy Transfer: This is a short-range process that requires orbital overlap between the host and guest molecules, proceeding via electron exchange. Dexter transfer is responsible for the transfer of triplet excitons. nih.gov

Triplet State Management and Thermally Activated Delayed Fluorescence (TADF) Mechanisms

In organic electroluminescence, the recombination of electrons and holes statistically produces excitons in a 1:3 ratio of singlets (which emit light rapidly) to triplets (which are typically non-emissive). rsc.org Efficiently harvesting these triplet excitons is key to achieving high internal quantum efficiencies. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons. rsc.orgmdpi.com

This process relies on materials with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). chemrxiv.org This small gap allows triplet excitons to be up-converted to the singlet state via a process called reverse intersystem crossing (RISC), which is powered by thermal energy from the environment. acs.org The newly formed singlet excitons can then decay radiatively, producing "delayed" fluorescence. rsc.org

This compound (mCBP) is widely used as a host material in TADF-OLEDs. ossila.comnih.gov Its primary role is to provide a high-triplet-energy environment to confine the excitons on the TADF dopant and to facilitate efficient charge transport to the emitter. nih.gov The meta-linkage in mCBP's biphenyl (B1667301) core limits conjugation compared to its isomer CBP, resulting in a higher triplet energy of 2.8 eV. ossila.com This high triplet energy is crucial to prevent reverse energy transfer from the TADF guest to the host, ensuring that the triplet excitons remain on the emitter to undergo RISC. nih.gov

Research has shown mCBP to be an effective host for various TADF emitters, enabling high-efficiency devices. nih.govrsc.org For example, weak delayed fluorescence has been observed in certain guest molecules only when hosted in matrices like mCBP, suggesting that host-guest packing and specific interactions can influence the RISC mechanism, potentially through an upper-triplet state crossing pathway. acs.org The proper management of triplet excitons within the emissive layer, largely enabled by the properties of the host material like mCBP, is fundamental to the success of TADF technology. nih.gov

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Studies

The efficiency of TADF materials hinges on the delicate balance between ISC (the spin-forbidden transition from a singlet excited state, S₁, to a triplet excited state, T₁) and, more critically, RISC (the spin-forbidden transition from T₁ back to S₁). For TADF to occur, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) must be sufficiently small (typically < 0.2 eV) to allow for efficient thermal up-conversion of triplet excitons to the singlet state. nih.govscispace.com

Studies on donor-acceptor molecules containing bicarbazole units have shown that the triplet excited states often exhibit a hybrid character, mixing charge-transfer (CT) states with local excited (LE) states. sci-hub.se This hybridization is considered an effective feature for promoting the RISC process. sci-hub.se The rate of RISC (k_RISC) is a critical parameter, as a faster rate can reduce the population of long-lived triplet excitons, thereby minimizing exciton-exciton annihilation and improving device efficiency and stability. nih.gov

In a detailed study of the sky-blue TADF emitter 9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9'-phenyl-9H,9'H-3,3'-bicarbazole (BCzT), the photophysical decay rates were analyzed to determine the rate constants for both ISC (k_ISC) and RISC (k_rISC). acs.org Achieving a high k_rISC is a primary goal in the molecular design of TADF emitters. The small energy gaps required for efficient RISC are achieved through specific molecular design strategies that leverage the electronic properties of the bicarbazole donor. acs.org

| Compound | ΔE_ST (eV) | k_rISC (s⁻¹) | k_ISC (s⁻¹) | PLQY (%) | Ref |

| CzT | 0.07 | - | - | ~40 | mdpi.comtandfonline.com |

| BCzT | - | Calculated | Calculated | 95.6 (in film) | acs.org |

Data for k_rISC and k_ISC for CzT were not specified in the provided search results. The table is populated with available data.

Design Principles for Efficient TADF Emitters Utilizing Bicarbazole Donor Units

The design of high-efficiency TADF emitters based on bicarbazole donors is guided by several key principles aimed at optimizing the photophysical properties of the molecule, primarily by minimizing the ΔE_ST and enhancing the k_RISC.

Spatial Separation of HOMO and LUMO: A core strategy is to engineer a significant spatial separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In typical donor-acceptor (D-A) systems, the HOMO is localized on the electron-donating bicarbazole unit, while the LUMO is on the electron-accepting moiety. Inducing a highly twisted conformation between the donor and acceptor fragments breaks the π-conjugation, which effectively separates the orbitals, minimizes their exchange energy, and consequently reduces the ΔE_ST. scispace.comnih.gov

Enhancing Donor Strength and Rigidity: The electronic strength and structural rigidity of the donor unit play a crucial role. Combining bicarbazole with other moieties, such as benzofurocarbazole, can create a stronger and more rigid donor unit. rsc.org The use of multi-carbazole units, like bicarbazole or tercarbazole, has been shown to be more effective than a single carbazole donor in promoting desirable molecular orientations within thin films, which is beneficial for device performance. researchgate.net

Control of Dihedral Angle: The dihedral angle between the bicarbazole donor and the acceptor unit is a critical geometric parameter. Increasing this angle towards orthogonality further decreases electronic coupling and reduces ΔE_ST. acs.org One effective method to achieve this is by creating steric hindrance, for instance, by placing multiple donor units adjacent to each other on a central acceptor core. This D-D interaction forces a larger twist in the D-A connection, leading to higher RISC rates. acs.org

Introduction of Rigid Linkers: Incorporating rigid linker units, such as dibenzofuran (B1670420), between the bicarbazole donor and the acceptor can serve as a "backbone structure freezing" element. sci-hub.se This structural constraint restricts vibrational and rotational freedom in the excited state, which can suppress non-radiative decay pathways, sharpen the emission spectrum, and ultimately improve both the efficiency and operational lifetime of the TADF device. sci-hub.se

Maximizing the RISC Rate (k_RISC): The ultimate goal of these design principles is to maximize the rate of reverse intersystem crossing. A high k_RISC ensures that triplet excitons are rapidly converted back into emissive singlet excitons, which helps to reduce efficiency roll-off at high brightness levels and mitigates degradation pathways associated with long-lived triplet states. nih.gov

| Design Principle | Intended Effect | Example Compound/System | Reference |

| Twisted D-A Structure | Minimize ΔE_ST by separating HOMO/LUMO | Bicarbazole-Benzophenone derivatives | nih.gov |

| Combinatorial Donors | Increase donor strength and rigidity | Bicarbazole and 12H-benzofuro[3,2-a]carbazole | rsc.org |

| Steric Hindrance | Increase D-A dihedral angle, decrease ΔE_ST | Multiple carbazole donors on a triazine acceptor | acs.org |

| Rigid Linkers | Restrict molecular motion, improve stability | Dibenzofuran linker between bicarbazole and triazine | sci-hub.se |

Applications of 2,2 Diphenyl 9h,9 H 3,3 Bicarbazole in Advanced Organic Electronic Devices

Host Materials in Organic Light-Emitting Diodes (OLEDs)

2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole is widely utilized as a host material in the emissive layer of OLEDs. chemicalbook.comnih.gov Its electron-rich nature makes it particularly suitable for phosphorescent OLEDs (PHOLEDs). chemicalbook.comossila.com The dimerization of carbazole (B46965) units at the 3 and 3' positions effectively blocks potential sites of aggregation, which can lead to undesirable excimer formation. ossila.com Furthermore, BCzPh exhibits a higher glass transition temperature (Tg) compared to isomers like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), which enhances the thermal and morphological stability of the fabricated thin films. nih.govossila.commdpi.com Bicarbazole derivatives have been extensively studied as host materials, hole-transporting materials, and emitters in various types of OLEDs, including those based on thermally activated delayed fluorescence (TADF) and exciplex emission. nih.govmdpi.com

The molecular design of host materials is critical for achieving high efficiency in OLEDs. Bicarbazole-based derivatives of this compound have been synthesized to serve as host materials for both phosphorescent and fluorescent emitters. mdpi.comsci-hub.se For instance, novel molecular designs that employ a "backbone structure freezing linker," such as a dibenzofuran (B1670420) moiety, have been developed to connect donor (bicarbazole) and acceptor (diphenyltriazine) units. This strategy has led to TADF emitters with high external quantum efficiencies (EQE) of up to 23.5%. sci-hub.se

In solution-processed PHOLEDs, derivatives of 3,3'-bicarbazole have been developed to improve solubility while maintaining desirable electronic properties. By introducing alkyl groups, such as n-butyl and t-butyl, onto the phenyl substituents, researchers have created host materials like BCz-nBuPh and BCz-tBuPh. nih.govmdpi.com These materials have been successfully incorporated into green PHOLEDs using tris[2-(p-tolyl)pyridine]iridium(III) (Ir(mppy)₃) as the dopant, demonstrating the versatility of the bicarbazole framework in optimizing device performance through chemical modification. mdpi.com

Below is a table detailing the performance of OLEDs utilizing bicarbazole-based materials.

| Emitter/Host System | Device Type | Max. EQE (%) | Max. Power Efficacy (lm/W) | Max. Current Efficacy (cd/A) | Emission Color |

| BCz-tBuPh Host with Ir(mppy)₃ | Solution-Processed PHOLED | - | 40.0 | 43.1 | Green |

| TCzTrzDBF Emitter | TADF OLED | 23.5 | - | - | Green |

| BCzPh-pimi:B3PyMPM Host with Ir(ppy)₂(acac) | PHOLED (Exciplex Host) | 22.3 | - | - | Green |

| pCNBCzoCF3 / m-MTDATA | WOLED (TADF/Exciplex) | 18.8 | 19.3 | 53.8 | Warm-White |

| 4-(9′-{2-ethylhexyl}-[3,3′]-bicarbazol-9-yl)benzophenone Emitter in CBP Host | Blue TADF OLED | 2.7 | 4.1 | 5.7 | Blue |

Table based on data from references mdpi.comsci-hub.sersc.orgscispace.comnih.gov.

Due to its electron-rich character, this compound can function as an electron donor to form an excited-state complex, known as an exciplex, with a suitable electron acceptor material. chemicalbook.comossila.comrsc.orgchemicalbook.com This exciplex can be used as the emitting layer itself or as a co-host system for a dopant emitter in both fluorescent and phosphorescent OLEDs. chemicalbook.comossila.comnih.gov

The formation of an exciplex can significantly influence device performance. For example, combining the bicarbazole derivative pCNBCzoCF3 with the star-shaped molecule m-MTDATA at an interface leads to exciplex-type emission. scispace.com By combining this exciplex emission with the inherent TADF emission of the bicarbazole derivative, researchers have fabricated highly efficient "warm-white" OLEDs. The best-performing device in one study achieved a maximum brightness of 40,900 cd/m², a current efficiency of 53.8 cd/A, a power efficiency of 19.3 lm/W, and an external quantum efficiency reaching 18.8%. scispace.com Similarly, using BCzPh as the donor and an electron transport material like CN-T2T as the acceptor creates an effective exciplex co-host system for the green phosphorescent emitter Ir(ppy)₂acac. acs.org

A major challenge in OLED technology is the decrease in efficiency at high brightness levels, a phenomenon known as efficiency roll-off. sciexplor.com Research has shown that modifying the this compound structure can lead to a significant reduction in this roll-off. One effective strategy involves introducing an electron-withdrawing benzimidazole (B57391) moiety to the phenyl rings of BCzPh, creating bipolar analogs such as BCzPh-pimi. rsc.org This modification reduces the hole mobility of the donor material. In an exciplex co-host system with an electron acceptor, this reduced mobility helps to create a more balanced charge recombination within the emissive layer, especially at high applied voltages. rsc.org An OLED using BCzPh-pimi as the donor in an exciplex host for a green phosphorescent emitter exhibited a maximum EQE of 22.31% and showed an extremely low efficiency roll-off of only 0.67% at a high luminance of 10,000 cd/m². rsc.org

Active Layer Components in Organic Photovoltaics (OPVs)

While extensively used in OLEDs, derivatives of 3,3'-bicarbazole are also being explored as components in the active layers of organic and hybrid photovoltaic devices. ossila.com In a p-i-n perovskite solar cell, this compound (referred to as NP-BC) has been successfully used as a hole-transporting material, contributing to a high power conversion efficiency (PCE) of nearly 20%. ossila.com This demonstrates the potential of the bicarbazole core for facilitating efficient charge extraction and transport in solar cell applications.

The core principle of organic photovoltaics relies on the donor-acceptor (D-A) heterojunction, which facilitates charge separation. The active layer is typically a bulk heterojunction (BHJ), consisting of an interpenetrating network of donor and acceptor materials. mdpi.com The design of these heterojunctions is guided by the energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of the constituent materials. For efficient charge separation, the LUMO level of the donor should be higher than that of the acceptor, and the HOMO level of the acceptor should be lower than that of the donor. Bicarbazole derivatives, with their electron-donating properties and tunable energy levels, can be designed to act as effective donor components in these D-A systems. nih.gov

The performance of an OPV is critically dependent on the morphology of the photoactive layer. mdpi.comresearchwithnj.com An ideal morphology consists of an intermixed network of nanocrystalline domains of the donor and acceptor materials, which provides a large interfacial area for exciton (B1674681) dissociation and continuous pathways for charge transport to the electrodes. mdpi.comresearchwithnj.com The final morphology is influenced by factors such as the choice of solvent and post-deposition treatments like thermal or solvent vapor annealing. researchwithnj.comnih.gov For instance, altering the interactions between the solvent and the donor/acceptor polymers before film casting can induce different solid-state morphological characteristics, directly impacting device performance. researchwithnj.com By carefully controlling processing conditions, it is possible to optimize phase separation and create the interpenetrating network necessary for achieving high power conversion efficiency in devices that could incorporate bicarbazole-based materials. nih.gov

Information on "this compound" for Specified Applications is Not Currently Available

Following a comprehensive search for scientific literature and research data, it has been determined that there is insufficient information available in the public domain to generate a detailed article on "this compound" specifically concerning its applications in Organic Field-Effect Transistors (OFETs) and chemosensors as outlined in the request.

The search confirms the existence of the compound "this compound"; however, scholarly articles and research findings detailing its performance, charge transport properties, or its use as a sensing material are not presently available. The vast majority of published research focuses on other isomers, most notably 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole, and other derivatives of the 3,3'-bicarbazole core, primarily in the context of Organic Light-Emitting Diodes (OLEDs).

Due to the strict requirement to focus solely on "this compound" and the specified applications, and to avoid introducing information outside the explicit scope of the request, it is not possible to provide a scientifically accurate and thorough article for the following sections:

Sensing Applications and Chemo-sensors Based on this compound

Research into Analyte Interaction Mechanisms and Selectivity

Without dedicated research on this specific compound for these applications, any attempt to generate content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Structure Performance Relationship Studies of 2,2 Diphenyl 9h,9 H 3,3 Bicarbazole and Its Analogues

Influence of Peripheral Substitutions on Electronic, Optical, and Device Performance

The electronic and optical properties of the 3,3'-bicarbazole framework can be precisely controlled by introducing various substituent groups at its peripheral positions. This fine-tuning is essential for optimizing material performance in applications such as host materials, charge-transporting layers, and emitters in OLEDs. ktu.edu

Attaching electron-donating groups, such as alkyl or alkoxy moieties, generally increases the highest occupied molecular orbital (HOMO) energy level, which can facilitate more efficient hole injection from the anode into the organic layer. Conversely, introducing electron-withdrawing groups can lower the lowest unoccupied molecular orbital (LUMO) energy level, improving electron injection and transport. For instance, studies on various carbazole (B46965) derivatives have shown that substituting the core with different functional groups allows for the tuning of ionization potentials and electron affinity levels.

The strategic placement of substituents also impacts the photophysical properties. For example, incorporating bulky groups like adamantane (B196018) into the 9-phenyl-9H-3,9′-bicarbazole structure has been shown to maintain the core's favorable electrochemical properties while enhancing film-forming characteristics and thermal stability. rsc.org This modification led to a solution-processed narrowband blue thermally activated delayed fluorescence (TADF) OLED with an external quantum efficiency (EQE) exceeding 13%. rsc.org Similarly, attaching methoxy- and tert-butyl-substituents to a carbazole core was found to increase the efficiency of delayed fluorescence, resulting in non-doped OLEDs with a maximum EQE of 7.2% and a high brightness of 15,000 cd/m². ktu.edu

The performance of devices using BCzPh analogues as host materials for phosphorescent emitters is significantly influenced by these substitutions. Bicarbazole derivatives such as 9,9'-bis(dibenzo[b,d]thiophen-2-yl)-9H,9'H-3,3'-bicarbazole (BCzDBT) and 9,9'-bis(dibenzo[b,d]furan-2-yl)-9H,9'H-3,3'-bicarbazole (BCzDBF) were designed as hole-transport type hosts for a blue triplet emitter. nih.gov The device utilizing BCzDBT as the host demonstrated a high quantum efficiency of 24.8% and a long operational lifetime, outperforming related analogues. nih.gov This superior performance was attributed to the strong hole-carrying properties and the enhanced thermal and chemical stability conferred by the dibenzothiophene (B1670422) substituents. nih.gov

Performance of OLEDs with Substituted 3,3'-Bicarbazole Derivatives

| Derivative | Role in Device | Dopant/Emitter | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (lm/W) | Reference |

|---|---|---|---|---|---|

| SFBCz | Exciplex-forming Host | Warm-White Emitter | 21.4% | 69.6 lm/W | |

| BCzPh-pimi | Exciplex Co-host | Green Phosphorescent Emitter | 22.31% | - | |

| BCzDBT | Host | Ir(dbi)3 (Blue) | 24.8% | - | nih.gov |

| CzCzPh-mAd | Host | Blue TADF Emitter | >13% | - | rsc.org |

Steric hindrance, introduced by incorporating bulky substituents, is a powerful tool for modifying the molecular geometry and electronic properties of bicarbazole derivatives. researchgate.netacs.org Bulky groups can increase the dihedral angle (twist) between the two carbazole units or between the carbazole core and peripheral phenyl rings. rsc.org This twisting disrupts the π-conjugation across the molecule. acs.orgrsc.org While extended conjugation often leads to red-shifted absorption and emission, disrupting it can raise the triplet energy (ET) of the material. acs.org This is a crucial requirement for host materials used in blue phosphorescent OLEDs (PhOLEDs), which need a high ET to prevent reverse energy transfer from the high-energy blue emitter to the host. acs.orgrsc.org

For instance, in a study comparing regioisomers of N-phenylbicarbazole, the 2,2′-BCzPh isomer exhibited a relatively small dihedral angle of 28.4° between the carbazole planes, suggesting significant conjugation. rsc.org In contrast, isomers with greater steric repulsion, like 4,4′-BCzPh, showed a much larger dihedral angle of 78.1°, indicating hindered electronic communication between the carbazole units. rsc.org This disruption of conjugation can be beneficial; introducing methyl groups into the biphenyl (B1667301) core of 4,4′-bis(N-carbazolyl)biphenyl (CBP) to create CDBP increases steric twist, raises the triplet energy, and makes it a more suitable host for blue emitters. acs.org

However, the effects of steric hindrance are complex. While it can prevent intermolecular aggregation (π–π stacking) and excimer formation, which are detrimental to device efficiency, it can also promote the formation of different types of excimers if the excitation becomes localized on a single, twisted chromophore. researchgate.netacs.org Research on 4,4′-bicarbazole derivatives incorporated into multiple resonance (MR) TADF emitters showed that large steric groups effectively mitigate interchromophore interactions. researchgate.net This strategy led to a significant enhancement in device efficiency at high doping concentrations, with EQEmax values reaching up to 28.31%, compared to 20.50% for the less hindered parent compound. researchgate.net The bulky groups suppressed aggregation-induced quenching and resulted in narrower, blue-shifted emissions. researchgate.net

Impact of Bicarbazole Core Conformation on Charge Transport and Exciton (B1674681) Dynamics

The three-dimensional conformation of the bicarbazole core, particularly the dihedral angle between the two carbazole units, profoundly affects charge transport and exciton dynamics within organic semiconductor devices. rsc.orgnih.gov The rigid and planar nature of the 3,3'-bicarbazole linkage is generally conducive to efficient charge transport. However, substitutions can alter this planarity, impacting molecular packing in thin films and, consequently, the charge carrier mobility. rsc.org

A more planar conformation can enhance π-orbital overlap between adjacent molecules, facilitating better charge hopping and leading to higher charge carrier mobility. Conversely, a highly twisted conformation, resulting from steric hindrance, can disrupt this intermolecular electronic coupling, potentially lowering mobility. rsc.org However, this same twisting can be advantageous for controlling exciton behavior. acs.org In host materials, a twisted structure helps to confine excitons on the guest emitter molecules by raising the host's triplet energy, preventing energy loss through transfer to the host. acs.orgrsc.org

Exciton dynamics, which describe the fate of the excited states generated within the device, are also closely linked to the core conformation. nih.govarxiv.orgsoton.ac.uk The conformation influences the extent of electronic conjugation, which in turn determines the energy levels of the singlet and triplet excitons. rsc.org A study of bicarbazole isomers found that 3,3′-BCzPh, with its effective resonance and conjugation, possessed both high singlet and triplet energy levels. rsc.org In contrast, 2,2′-BCzPh, which benefits more from conjugation than resonance stabilization, showed the lowest energy levels among the isomers studied. rsc.org The management of these excitons is critical for device efficiency. For instance, in TADF emitters, a small energy gap between the singlet and triplet states (ΔEST) is required, a parameter that can be tuned via conformational control. ktu.edu Similarly, in PhOLEDs, preventing the quenching of triplet excitons is paramount, which is achieved by using host and blocking-layer materials with sufficiently high triplet energies, a property directly linked to molecular conformation. sciexplor.com

Rational Design Principles for Enhanced Device Efficiency, Lifetime, and Multi-functionality

The rational design of materials based on the 2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole scaffold is guided by a set of principles aimed at optimizing key device metrics: efficiency, lifetime, and functionality. ktu.eduub.edu

For Enhanced Efficiency:

Energy Level Alignment: The HOMO and LUMO energy levels of the bicarbazole material must be precisely tuned through peripheral substitutions to ensure efficient injection of holes and electrons from adjacent layers and to create a barrier for charge or exciton leakage. ktu.edu

High Triplet Energy (ET): For host materials in blue PhOLEDs, the molecular structure must be designed to have a high triplet energy (>2.8 eV) to confine excitons on the phosphorescent guest. This is often achieved by introducing steric hindrance to disrupt conjugation, as seen in derivatives like CDBP. acs.orgrsc.org

Balanced Charge Transport: The material should ideally possess ambipolar charge transport properties or be paired with other materials to ensure that electrons and holes meet within the emissive layer, maximizing the rate of radiative recombination. Modifying the bicarbazole core with both electron-donating and electron-accepting moieties is a common strategy to achieve this balance. ktu.edu

For Enhanced Lifetime:

Thermal and Morphological Stability: High thermal stability, indicated by a high glass transition temperature (Tg) and decomposition temperature (Td), is crucial for preventing device degradation during operation. The rigid bicarbazole core provides a good starting point, and stability can be further enhanced by adding bulky, rigid substituents like adamantane or by creating oligomeric structures. ossila.comrsc.org

Chemical Stability: The molecular design should result in a chemically stable compound that is resistant to degradation from factors like exciton-polaron annihilation. Research has shown that the chemical stability of bicarbazole derivatives is a crucial factor for achieving long device lifetimes. nih.gov

For Multi-functionality:

Exciplex Formation: BCzPh and its analogues, being electron-rich, can be paired with electron-accepting materials to form exciplexes. acs.org These exciplexes can be used as emitters themselves or as hosts for TADF or phosphorescent emitters, often leading to devices with high efficiency and low efficiency roll-off. acs.org A tandem OLED using a BCzPh-based exciplex host achieved an exceptionally high EQE of 123.9%. acs.org

Bipolar Hosts: By combining the hole-transporting bicarbazole unit with an electron-transporting moiety within the same molecule, multifunctional bipolar host materials can be created. This simplifies device architecture and ensures a more balanced charge distribution within the emissive layer, improving both efficiency and stability.

Key Molecular Properties and Design Strategies

| Design Goal | Molecular Property to Tune | Design Strategy | Example Derivative |

|---|---|---|---|

| High Efficiency (Blue PhOLED Host) | High Triplet Energy (ET) | Introduce steric hindrance to disrupt π-conjugation. | CDBP |

| Improved Hole Injection | Higher HOMO Level | Introduce electron-donating groups (e.g., alkyl, alkoxy). | - |

| Long Lifetime | High Thermal/Morphological Stability | Incorporate bulky, rigid substituents (e.g., adamantane). | CzCzPh-mAd |

| Reduced Roll-off | Balanced Charge Recombination | Use as a donor in an exciplex-forming host system. | BCzPh, BCzPh-pimi |

| Balanced Charge Transport | Ambipolar characteristics | Combine with electron-accepting moieties in one molecule. | - |

Emerging Research Frontiers and Future Perspectives for 2,2 Diphenyl 9h,9 H 3,3 Bicarbazole

Integration into Multi-component Hybrid Materials Systems (e.g., Perovskite Solar Cells)

A significant frontier for 2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole, also known as BczPh, is its incorporation into multi-component hybrid systems, most notably perovskite solar cells (PSCs). In these devices, it primarily functions as a hole-transporting material (HTM), a critical component for extracting and transporting positive charge carriers generated in the perovskite absorber layer. ossila.com The unique electronic properties of the bicarbazole core facilitate efficient hole transport, contributing to high power conversion efficiencies (PCEs). mdpi.com

Research has demonstrated the successful application of this compound in p-i-n device architectures for PSCs. In one study, a device utilizing this compound as the hole transporting material achieved a remarkable power conversion efficiency of nearly 20%. ossila.com This high performance underscores the potential of the bicarbazole core in creating efficient charge extraction interfaces within complex hybrid solar cells. ossila.com The development of dopant-free HTMs based on the N,N'-bicarbazole framework is also a major area of focus, as dopants can often degrade the perovskite film and compromise long-term stability. nih.gov

Table 1: Performance of a Perovskite Solar Cell Incorporating this compound as the Hole Transporting Material

| Device Structure | Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) | Reference |

| p-i-n | This compound (BczPh/NP-BC) | ~20% | ossila.com |

Beyond PSCs, carbazole-based materials are being explored in other hybrid systems like dye-sensitized solar cells (DSSCs) and as host materials in organic light-emitting diodes (OLEDs) that utilize thermally activated delayed fluorescence (TADF) or phosphorescence. ossila.commdpi.com The versatility of the carbazole (B46965) moiety allows for its integration with various acceptor groups and in self-assembled monolayers (SAMs) to improve interfacial properties in a range of optoelectronic devices. mdpi.comresearchgate.net

Advanced Manufacturing Techniques for this compound-Based Devices (e.g., Solution Processing, Ink-jet Printing)

The transition from laboratory-scale fabrication to large-area, cost-effective manufacturing is a critical challenge for organic electronics. Advanced techniques like solution processing and inkjet printing are seen as key enablers for this transition, and materials like this compound are being designed and adapted for these methods. mdpi.comnih.govpreprints.orgchemicalbook.com

Solution processing offers a low-cost alternative to traditional vacuum deposition methods. mdpi.comnih.gov For small molecules like bicarbazole derivatives, solubility in common organic solvents is a crucial property. Researchers have successfully synthesized derivatives of 3,3'-bicarbazole with alkyl groups to enhance solubility, enabling their use as host materials in solution-processed phosphorescent OLEDs (PHOLEDs). mdpi.comnih.gov For instance, a green PHOLED using a soluble 3,3'-bicarbazole derivative as the host material achieved a high maximum current efficiency of 43.1 cd/A and a power efficiency of 40.0 lm/W. mdpi.comnih.govchemicalbook.com

Inkjet printing is another promising technique for depositing thin films of organic materials with high precision and minimal material waste, which is crucial for manufacturing large-area devices like displays and solar panels. nih.govrsc.orgmdpi.com While direct examples of inkjet printing this compound are not extensively detailed, the broader research into printing carbazole-based materials and hole-transport layers provides a clear roadmap. nih.govrsc.org The main challenge lies in formulating stable inks with appropriate viscosity and surface tension, and ensuring that the solvent does not damage underlying layers. nih.gov Research on binary solvent systems and cross-linkable materials is underway to overcome these hurdles, paving the way for fully printed, high-performance devices. rsc.org

Table 2: Performance of Solution-Processed OLEDs with 3,3'-Bicarbazole-Based Hosts

| Host Material | Device Type | Max. Current Efficiency | Max. Power Efficiency | Reference |

| BCz-tBuPh | Green PHOLED | 43.1 cd/A | 40.0 lm/W | mdpi.comnih.gov |

Bio-inspired and Sustainable Approaches in Carbazole Materials Science

The fields of materials science and chemistry are increasingly turning to nature for inspiration to develop more sustainable and efficient processes and materials. chimia.ch Carbazoles are a class of nitrogen-containing heterocyclic compounds found in various natural products and bioactive molecules, which provides a foundation for bio-inspired design. researchgate.net

Sustainable approaches in the context of this compound focus on several key areas:

Green Synthesis: Developing synthetic routes that minimize waste, use less hazardous solvents, and are more energy-efficient. For example, the use of low-cost and environmentally benign oxidative coupling reactions, such as those using FeCl3, for the synthesis of the 3,3'-bicarbazole core represents a step towards greener chemistry. chemicalbook.com Researchers are also exploring the use of carbazole molecules themselves as green reducing agents for the synthesis of functional nanoparticles. nih.gov

Material Circularity: While still a nascent concept for advanced electronic materials, future research may focus on designing bicarbazole derivatives that are more easily recyclable or degradable at the end of a device's life.

Bio-inspired Function: The intricate structures of natural photosynthetic systems can serve as a blueprint for designing artificial systems for light harvesting and energy conversion. chimia.ch While not a direct mimicry, the development of donor-acceptor systems using carbazole units is conceptually inspired by the charge separation processes that occur in nature. rsc.org The inherent photochemical stability and charge-transporting properties of the carbazole framework are traits also honed by evolution in natural biological systems.

Challenges and Opportunities in Scaling Up Production and Application of this compound

Despite the promising performance of this compound in laboratory settings, several challenges must be addressed to enable its large-scale production and widespread commercial application.

Challenges:

Purification: Achieving the ultra-high purity required for electronic applications is a major challenge in large-scale synthesis. Impurities can act as charge traps or quenching sites, severely degrading device performance and lifetime.

Stability and Lifetime: The operational stability of organic electronic devices is a persistent issue. acs.org While the bicarbazole structure is relatively robust, degradation can still occur under prolonged exposure to heat, oxygen, and moisture, or due to electrochemical instability during device operation. For widespread adoption in applications like solar cells and lighting, long-term stability is paramount. mdpi.com

Opportunities:

High-Performance Devices: The demonstrated high efficiency of this compound in PSCs and its potential as a host in OLEDs present a clear opportunity. ossila.comossila.com As researchers continue to optimize device architectures and material combinations, there is potential to surpass the performance of current state-of-the-art materials.

Tunable Properties: The bicarbazole core is a versatile platform that can be chemically modified to fine-tune its electronic and physical properties. mdpi.com By adding different substituent groups, researchers can adjust energy levels, solubility, and charge mobility to meet the specific requirements of different applications, from solar cells to blue TADF emitters. nih.govsciexplor.com

Enabling Next-Generation Technologies: The compatibility of bicarbazole derivatives with solution-processing and printing techniques opens the door for their use in flexible, transparent, and large-area electronics. mdpi.compreprints.org This could enable a new generation of devices, including building-integrated photovoltaics, wearable electronics, and rollable displays.

Q & A

Q. What are the common synthetic routes for BCzPh and its derivatives?

BCzPh derivatives are typically synthesized via Ullmann coupling reactions , where halogenated carbazole precursors (e.g., 3-bromo-9H-carbazole) are coupled with aryl boronic acids or brominated phenyl-benzimidazoles under catalytic conditions. For example:

- Key reagents : Copper(I) iodide, potassium carbonate, and 18-crown-6 in DMPU solvent at 170°C for 24 hours .

- Post-synthesis purification : Column chromatography followed by NMR and high-resolution mass spectrometry validation .

- Structural modifications : Partial alkylation (e.g., ethyl, butyl groups) of the bicarbazole core using FeCl₃ as an oxidizing agent .

Q. How are BCzPh-based compounds characterized for OLED applications?

Characterization involves:

- Optoelectronic profiling : UV-Vis absorption (245–350 nm in CH₂Cl₂) and photoluminescence (401 nm) .

- Electrochemical analysis : Cyclic voltammetry to determine HOMO (-5.62 eV) and LUMO (-2.3 eV) energy levels .

- Thermal stability : Differential scanning calorimetry (Tg > 150°C for alkylated derivatives) .

Advanced Research Questions

Q. How does donor charge mobility influence efficiency in BCzPh-based exciplex OLED systems?

BCzPh donors with reduced charge mobility (e.g., BCzPh-pimi and BCzPh-mimi ) minimize efficiency roll-off by balancing hole/electron transport. For example:

Q. Why do bulk-type exciplex devices outperform interface-type systems using BCzPh?

Bulk-type systems (e.g., BCzPh:CN-T2T) exhibit stronger intermolecular charge-transfer (CT) states, enabling:

- Higher EQE : 26.4% vs. 7.7% in interface-type devices .

- Dominant CT emission : Bulk systems show full exciplex emission, while interface systems suffer from incomplete CT states and layer-specific emission .

- Key design rule : Ensure donor:acceptor mixing ratios >1:1 to stabilize CT states .

Q. What strategies mitigate efficiency roll-off in BCzPh-based phosphorescent OLEDs?

- Donor-acceptor engineering : Use BCzPh analogs with triphenylsilyl or benzophenone moieties to reduce triplet-polaron quenching .

- Host-dopant optimization : Co-host systems (e.g., BCzPh with CN-T2T) achieve EQE >30% by balancing carrier injection .

- Operational stability : Encapsulation with atomic-layer-deposited oxides reduces degradation by 50% at 500 cd/m² .

Q. How do structural isomers of BCzPh derivatives affect material properties?

Isomers like BCz-nBuPh (n-butyl) and BCz-tBuPh (t-butyl) exhibit divergent behavior:

Q. What computational methods model the TADF properties of BCzPh-triazine hybrids?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) simulations predict:

- ΔEST gaps : <0.2 eV for o-TrzDCz isomers, enabling reverse intersystem crossing .

- Spin-orbit coupling : 0.5–1.2 cm⁻¹ for carbazole-triazine derivatives, sufficient for TADF .

- Validation : Simulated emission spectra (400–450 nm) align with experimental PL data within 5% error .

Q. How can chiral BCzPh derivatives be designed for circularly polarized TADF (CP-TADF)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.